2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
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Overview
Description
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by the presence of a fluorophenyl group, an imidazo[2,1-b][1,3]thiazole core, and a pyrrolidinylpropylacetamide side chain
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antiproliferative activity against a variety of cancer cell lines .
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
It’s known that similar compounds can affect a variety of biochemical pathways involved in cell proliferation and survival .
Result of Action
The compound has shown antiproliferative activity against a variety of cancer cell lines . For instance, certain derivatives of the compound were found to be more potent than Sorafenib, a standard reference drug, against different cancer cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the target biomolecule .
Cellular Effects
Similar compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b][1,3]thiazoles, including 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide, typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, such as heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets it interacts with.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: This compound has a similar imidazo[2,1-b][1,3]thiazole core but with different substituents, leading to variations in biological activity.
(4-Fluorophenyl)(imidazo[2,1-b][1,3]benzothiazol-3-yl)methanone: Another compound with a similar core structure but different functional groups, affecting its chemical and biological properties.
Uniqueness
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group and pyrrolidinylpropylacetamide side chain contribute to its potential as a versatile compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S/c21-15-6-4-14(5-7-15)17-12-25-16(13-28-20(25)23-17)11-18(26)22-8-2-10-24-9-1-3-19(24)27/h4-7,12-13H,1-3,8-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIPBAXDJZRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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